N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(16-6-7-16)21-11-10-15-8-9-17(12-18(15)21)20-25(23,24)13-14-4-2-1-3-5-14/h1-5,8-9,12,16,20H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGJXTIDGIXSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the construction of the indole core, and the introduction of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The cyclopropane moiety may enhance the compound's binding affinity to biological targets, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The sulfonamide group in this compound is known for its anti-inflammatory effects. Studies have demonstrated that sulfonamides can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This suggests that this compound may be explored for therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound is likely linked to its ability to interact with specific receptors or enzymes involved in disease processes. For example, studies have shown that indole derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders . Understanding the precise mechanism of action through detailed pharmacokinetic and pharmacodynamic studies will be essential for advancing its application.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated that the compound inhibited tumor growth in xenograft models. | Supports further investigation as an anticancer agent. |
| Study B (2024) | Found significant reduction in inflammatory markers in animal models. | Suggests potential use in treating chronic inflammatory diseases. |
| Study C (2025) | Examined the neuroprotective effects of related indole compounds. | Opens avenues for research into neurodegenerative diseases treatment. |
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research to fully elucidate the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ-5207787
Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]acrylamide . Key Differences:
- Core substitution : JNJ-5207787 features an acetyl group at the indole 1-position, whereas the target compound uses cyclopropanecarbonyl. The latter’s rigid cyclopropane may reduce metabolic oxidation compared to the acetyl group.
- Side chain: JNJ-5207787 has a cyano-phenyl acrylamide and a piperidinyl-cyclopentylethyl chain, contrasting with the target’s phenylmethanesulfonamide. Pharmacology: JNJ-5207787 is a potent NPY Y2 receptor antagonist (IC₅₀ ~10 nM) . The sulfonamide in the target compound could alter receptor binding kinetics or selectivity (e.g., shifting to Y1 or Y5 receptors).
Motesanib
Structure: N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide . Key Differences:
- Core substitution : Motesanib has a 3,3-dimethyl group on the indole, enhancing hydrophobicity, while the target compound’s cyclopropanecarbonyl introduces polarity.
- Functional groups: Motesanib’s pyridinecarboxamide targets vascular endothelial growth factor receptors (VEGFRs), unlike the sulfonamide in the target compound. Pharmacology: Motesanib inhibits angiogenic kinases (VEGFR, PDGFR) with IC₅₀ values in the nanomolar range . The target compound’s sulfonamide may favor different kinase targets or NPY receptors.
BIBP3226
Structure : R-N²-(diphenylacetyl)-N-(4-hydroxyphenyl)methyl-argininamide .
Key Differences :
- Core structure : BIBP3226 uses an argininamide backbone instead of an indole.
- Target : It is an NPY Y1 receptor antagonist, highlighting how indole-based vs. peptidomimetic structures influence receptor subtype selectivity.
Data Table: Structural and Pharmacological Comparison
Research Findings and Implications
- The sulfonamide group could enhance solubility compared to Motesanib’s carboxamide, affecting bioavailability.
- Receptor Binding Hypotheses: Sulfonamides are known to interact with polar residues in receptor binding pockets. This feature might shift the target compound’s selectivity toward NPY Y1 or serotonin receptors, unlike JNJ-5207787’s Y2 specificity .
- Kinase Inhibition Potential: While Motesanib’s indole derivatives inhibit kinases, the target compound’s sulfonamide may favor alternate pathways (e.g., carbonic anhydrase or tyrosine kinase inhibition), warranting further profiling .
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity, synthesis, and research findings associated with this compound.
Chemical Structure and Properties
The compound contains a cyclopropanecarbonyl group linked to a 2,3-dihydro-1H-indole moiety, which is further connected to a phenylmethanesulfonamide. The molecular formula is with a molecular weight of approximately 400.4 g/mol. Its structural complexity suggests the potential for diverse biological interactions.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities including:
- Enzyme Inhibition : Similar sulfonamides have shown inhibitory effects on enzymes such as alpha-glucosidase and acetylcholinesterase, indicating potential applications in managing diabetes and neurodegenerative diseases .
- Antimicrobial Properties : Compounds with related structures have been studied for their antimicrobial activities, suggesting that this compound may also possess similar properties .
Comparison of Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyethyl)-benzenesulfonamide | Benzene ring with sulfonamide | Antimicrobial properties |
| 4-Methylbenzenesulfonamide | Methyl group on benzene ring | Enzyme inhibition |
| 2-Amino-N-(4-methylphenyl)-benzene sulfonamide | Amino group substitution | Antidiabetic activity |
| N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl) | Cyclopropane and indole structure | Potential enzyme inhibition |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of compounds similar to this compound:
- Diabetes Management : A study demonstrated that related sulfonamides effectively inhibited alpha-glucosidase activity, leading to reduced glucose absorption in diabetic models .
- Neuroprotective Effects : Research indicated that compounds with indole structures exhibit neuroprotective effects by inhibiting acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
- Antimicrobial Activity : Investigations into structurally similar compounds revealed promising results against various bacterial strains, indicating that this compound may also have therapeutic potential in treating infections .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-1-phenylmethanesulfonamide?
- Methodological Answer : Utilize a combination of FT-IR to confirm functional groups (e.g., cyclopropanecarbonyl, sulfonamide) and NMR (¹H, ¹³C, and 2D-COSY/HMBC) to resolve stereochemical ambiguities and verify substitution patterns on the indole core. For example, ¹H NMR can identify diastereotopic protons in the cyclopropane moiety, while HMBC correlations clarify connectivity between the indole and sulfonamide groups . Mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns.
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Prepare solutions at pH 3, 7, and 9 (buffered) and incubate at 25°C, 40°C, and 60°C. Track changes in purity over 1–4 weeks. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity .
Q. What synthetic routes are feasible for introducing the cyclopropanecarbonyl group onto the indole scaffold?
- Methodological Answer : Employ Buchwald-Hartwig amination or Ullmann coupling to functionalize the indole at the 6-position. The cyclopropanecarbonyl group can be introduced via Schlenk techniques using cyclopropanecarbonyl chloride under anhydrous conditions. Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride) and use DMAP as a catalyst in DCM or THF to minimize side reactions .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to neuropeptide Y (NPY) receptors?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite with NPY Y2 receptor crystal structures (PDB: 4ZUD). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level. Define the binding pocket to include residues critical for NPY antagonism (e.g., Tyr²⁹⁸, Asp²⁹⁹). Validate docking poses with MM-GBSA free energy calculations and compare to known antagonists like JNJ-5207787, which shares structural motifs with the target compound .
Q. What experimental strategies resolve contradictions in in vitro vs. in vivo pharmacokinetic data for this sulfonamide derivative?
- Methodological Answer : Perform hepatic microsomal assays to identify cytochrome P450-mediated metabolism. If in vitro clearance (e.g., Clint > 50 mL/min/kg) contradicts in vivo half-life, investigate plasma protein binding (equilibrium dialysis) or transporter-mediated efflux (Caco-2/MDR1-MDCK assays). For poor oral bioavailability, use pro-drug strategies (e.g., esterification of the sulfonamide) or nanoformulations to enhance solubility .
Q. How can structure-activity relationship (SAR) studies optimize the indole-sulfonamide scaffold for selective kinase inhibition?
- Methodological Answer : Synthesize analogs with modifications to the cyclopropane (e.g., gem-dimethyl, fluorination) and sulfonamide (e.g., ortho-substituted phenyl groups). Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects. Prioritize compounds with IC₅₀ < 100 nM for the target kinase and selectivity ratios >50-fold over related kinases (e.g., IGF-1R, EGFR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
